

Spectroscopic data for 2,5-Dibromo-triazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

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An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document synthesizes predicted data with expert interpretation based on the known spectroscopic behavior of analogous structures. This approach aims to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Introduction to 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine belongs to the fused heterocyclic family of triazolopyridines, which are recognized for their diverse biological activities and applications in materials science. The strategic placement of two bromine atoms on the pyridine and triazole rings, respectively, offers versatile handles for further chemical modifications, making it a valuable building block in synthetic chemistry.

Molecular Structure and Properties:

- Molecular Formula: C₆H₃Br₂N₃[4][5]
- Molecular Weight: 276.92 g/mol
- InChI: InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H[5]
- SMILES: C1=CC2=NC(=NN2C(=C1)Br)Br[5]

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The bromine substituents are located at position 2 (triazole ring) and position 5 (pyridine ring).

Figure 1: Molecular Structure of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While experimental NMR data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is not readily available, we can predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous pyridine and triazole derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.

Table 1: Predicted ¹H NMR Data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	8.6 - 8.8	d	2.0 - 2.5
H-7	7.3 - 7.5	dd	9.0 - 9.5, 0.5 - 1.0
H-8	7.8 - 8.0	dd	9.0 - 9.5, 2.0 - 2.5

- H-6: This proton is ortho to a nitrogen atom and a bromine atom, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-8.
- H-7: This proton is expected to be the most upfield of the aromatic protons. It will likely appear as a doublet of doublets due to coupling with H-8 and a smaller long-range coupling with H-6.
- H-8: This proton will be a doublet of doublets due to coupling with H-7 and H-6.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromatic system.

Table 2: Predicted ^{13}C NMR Data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	145 - 150
C-5	115 - 120
C-6	130 - 135
C-7	118 - 123
C-8	125 - 130
C-8a	148 - 153

- C-2 and C-5: These carbons are directly attached to bromine atoms, and their chemical shifts will be significantly influenced by the halogen's electronegativity and heavy atom effect.
- C-8a: This carbon is at the fusion of the two rings and adjacent to two nitrogen atoms, resulting in a downfield chemical shift.
- C-6, C-7, C-8: These carbons of the pyridine ring will have chemical shifts typical for a substituted pyridine system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is available from PubChem.[\[5\]](#)

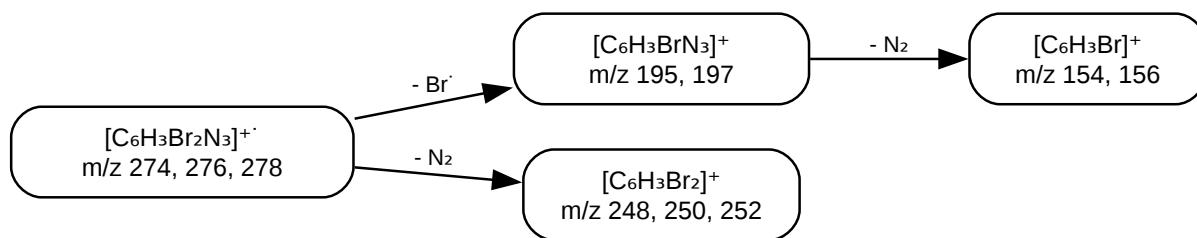
Predicted Mass Spectrometry Data:

- $[M+H]^+$: m/z 275.87668
- $[M+Na]^+$: m/z 297.85862
- $[M-H]^-$: m/z 273.86212

The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. The natural abundance of bromine isotopes is nearly 1:1 (^{79}Br and ^{81}Br). Therefore, the molecular ion region will show a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

Proposed Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization (EI) would involve the initial loss of a bromine atom, followed by the elimination of N_2 or HCN from the triazole ring.



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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

For researchers aiming to acquire experimental data, the following standard protocols are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ^{13}C , relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

- EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph. Acquire data over a similar m/z range.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a dibrominated compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. By combining theoretical predictions with insights from analogous structures, this document serves as a valuable resource for the identification and characterization of this important heterocyclic compound in a research and development setting. The provided protocols offer a starting point for obtaining high-quality experimental data to confirm these predictions.

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